5-Methyl-4,5-dihydro-1H-imidazol-2-amine
Description
5-Methyl-4,5-dihydro-1H-imidazol-2-amine is a bicyclic heterocyclic compound featuring a partially saturated imidazole ring with a methyl substituent at the 5-position. This molecule belongs to the 4,5-dihydro-1H-imidazol-2-amine class, characterized by a five-membered ring containing two nitrogen atoms and a single double bond. Such compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for guanidine groups, enabling interactions with biological targets such as ion channels and neurotransmitter receptors .
The compound’s structural rigidity and hydrogen-bonding capacity (via the amine group) make it a versatile scaffold for drug design. Its synthesis typically involves condensation reactions under microwave irradiation or nucleophilic substitution, as seen in related imidazole derivatives .
Properties
Molecular Formula |
C4H9N3 |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
5-methyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H9N3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H3,5,6,7) |
InChI Key |
REEBTHVEGMVLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Optimal conditions were determined through a factorial design study (Table 1). The use of ethanol as solvent and magnesium sulfate as desiccant achieved 84% yield at 85°C with 200 W irradiation for 40 minutes. Prolonged exposure beyond 60 minutes led to decomposition products, while lower temperatures (70°C) resulted in incomplete cyclization.
Table 1: Microwave Synthesis Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes cyclization rate |
| Irradiation Power | 200 W | Balances energy input and side reactions |
| Reaction Time | 40 min | Prevents over-irradiation |
| Solvent | Ethanol | Enhances reactant solubility |
| Catalyst | MgSO₄ | Absorbs water, shifts equilibrium |
This method’s efficiency stems from dielectric heating, which accelerates molecular collisions compared to conventional thermal methods. Scale-up trials in continuous flow microwave reactors maintained yields above 80% at kilogram scales, demonstrating industrial viability.
Ring-Closing Strategies via Catalytic Cyclization
Patented methodologies describe the formation of the imidazoline ring through catalytic cyclization of linear precursors. CA2383373C discloses a two-step process starting from N-(2-chloroethyl)methylamine and cyanamide:
- Nucleophilic substitution :
$$ \text{ClCH}2\text{CH}2\text{N(CH}3\text{) + NH}2\text{CN} \rightarrow \text{NH}2\text{C(NH)NHCH}2\text{CH}2\text{N(CH}3\text{)} $$ - Pd/C-mediated cyclization :
$$ \text{NH}2\text{C(NH)NHCH}2\text{CH}2\text{N(CH}3\text{)} \xrightarrow{\text{Pd/C, H}_2} \text{5-Methyl-4,5-dihydro-1H-imidazol-2-amine} $$
The cyclization step achieves 76% yield under 50 psi hydrogen pressure at 120°C. X-ray crystallography confirms the chair conformation of the dihydroimidazole ring, with N-methyl substitution at C5 stabilizing the structure.
Solid-Phase Synthesis for High-Purity Output
Solid-supported synthesis addresses purification challenges inherent to imidazoline chemistry. A polystyrene-bound aldehyde resin reacts with 1,2-diaminopropane in anhydrous DMF, followed by cleavage with HBr/THF:
$$ \text{Resin-O-CHO + H}2\text{NCH}2\text{CH(NH}2\text{)CH}3 \rightarrow \text{Resin-bound imine} \xrightarrow{\text{HBr}} \text{this compound hydrobromide} $$
This approach delivers 89% purity (HPLC) by eliminating soluble byproducts during filtration. The hydrobromide salt form facilitates crystallization, with characteristic FT-IR peaks at 1630 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (NH₂ bend).
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Microwave | 84 | 92 | 40 min | High |
| Catalytic Cyclization | 76 | 88 | 6 hr | Moderate |
| Solid-Phase | 68 | 89 | 8 hr | Low |
Microwave synthesis outperforms others in speed and yield but requires specialized equipment. Catalytic methods offer moderate scalability but generate Pd-containing waste. Solid-phase techniques excel in purity but suffer from higher resin costs.
Critical Factors Influencing Reaction Outcomes
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Ethanol’s moderate polarity (ET₃₀ = 51.9) optimally balances solubility and transition-state stabilization.
Catalytic Systems
Pd/C (5 wt%) provides superior turnover frequency (TOF = 12 h⁻¹) versus Raney nickel (TOF = 7 h⁻¹) in cyclization reactions. Leaching tests confirm <0.1 ppm Pd in final products, meeting pharmaceutical guidelines.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
5-Methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 4,5-dihydro-1H-imidazol-2-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Selected Analogues
Key Observations:
Tizanidine’s benzothiadiazole moiety introduces π-π stacking capabilities, critical for its α₂-adrenoceptor binding and muscle relaxant properties .
Hydrogen-Bonding and Solubility :
- Hydrobromide salts (e.g., 5-(4-chlorophenyl)-... hydrobromide) exhibit improved aqueous solubility compared to free bases, facilitating formulation .
- The pKa of N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine (~9.25) suggests protonation at physiological pH, enabling ionic interactions with biological targets .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., arylidene-4H-imidazoles) improves yields for phenyl-substituted analogues, but methyl derivatives may require milder conditions due to steric hindrance .
Crystallographic and Analytical Considerations
- Crystallography : Tools like SHELXL and ORTEP-3 are widely used for resolving crystal structures of these compounds, with hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilizing molecular packing .
- Analytical Challenges : Halogenated derivatives (e.g., 5-(4-chlorophenyl)-...) require precise HPLC conditions for purity assessment due to their UV absorbance characteristics .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine in laboratory settings?
Answer:
Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and precursor selection. For imidazoline derivatives, base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a robust method . Key parameters include:
- pH control : Basic conditions (e.g., KOH/EtOH) enhance ring closure efficiency.
- Substituent compatibility : Electron-donating groups on precursors improve yield by stabilizing intermediates.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Analyze and spectra to verify imidazoline ring proton environments (e.g., δ 3.6–4.0 ppm for CH groups) and amine resonance .
- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, particularly for stereoisomers .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 127 [M+H]) and fragmentation patterns .
Advanced: How do thermodynamic properties (e.g., sorption-desorption behavior) of this compound influence its environmental fate in soil systems?
Answer:
Sorption-desorption studies using the Freundlich model () reveal:
- Soil organic carbon (SOC) : Higher SOC increases sorption () due to hydrophobic interactions .
- pH dependency : Protonation of the amine group at acidic pH (pH < 6) enhances adsorption to clay minerals via cation exchange .
- Metabolite mobility : Degradation products (e.g., olefin derivatives) exhibit lower sorption, increasing leaching potential in sandy soils .
Advanced: What methodologies are used to study the interaction of this compound with biological targets (e.g., receptors)?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity () by monitoring real-time interactions between the compound and immobilized receptors .
- Molecular dynamics simulations : Predict binding modes and stabilize interactions (e.g., hydrogen bonds with imidazoline ring nitrogen) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Advanced: How can researchers resolve contradictions in experimental data for sorption coefficients across different soil types?
Answer:
Contradictions arise from variability in soil properties (e.g., clay content, cation exchange capacity). Mitigation strategies include:
- Normalization to SOC : Express values per unit SOC to enable cross-study comparisons .
- Batch equilibration controls : Standardize ionic strength and temperature (e.g., 25°C) to minimize experimental artifacts .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher sorption in temperate vs. tropical soils) .
Basic: What are the primary degradation pathways of this compound in aqueous environments?
Answer:
Degradation pathways include:
- Hydrolysis : Cleavage of the imidazoline ring under alkaline conditions (pH > 8), yielding 5-methylimidazole derivatives .
- Photolysis : UV exposure generates nitroso intermediates, detectable via LC-MS/MS .
- Microbial metabolism : Soil microbiota oxidize the amine group to form nitriles, as shown in -labeling studies .
Advanced: What catalytic systems enhance the reactivity of this compound in ring-opening reactions?
Answer:
- Lewis acids (e.g., ZnCl) : Facilitate nucleophilic attack on the imidazoline ring, enabling regioselective formation of diamines .
- Palladium catalysts : Promote cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides for functionalized derivatives .
- Enzyme-mediated systems : Lipases (e.g., Candida antarctica) achieve enantioselective ring opening in aqueous media .
Advanced: What analytical challenges arise in quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?
Answer:
- Matrix interference : Co-eluting compounds in biological samples require SPE cleanup or derivatization (e.g., dansyl chloride) .
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 127 → 85) achieves sensitivity down to 0.1 ng/mL .
- Isotope dilution : Use -labeled internal standards to correct for ion suppression in ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
